5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

PROTAC design exit vector geometry linker SAR

5-Azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 281208-18-2, MW 299.24) is a heterobifunctional cereblon (CRBN) E3 ligase ligand building block in which a click-competent azido group is installed directly at the C5 position of the phthalimide ring, providing a zero-linker, minimal-mass handle for CuAAC and SPAAC conjugation in PROTAC and molecular glue research. It serves as the immediate click-ready derivative of 5-amino-thalidomide and is structurally distinct from linker-bearing azido-thalidomide conjugates (e.g., Azido-Thalidomide, CAS 2098488-36-7) that tether the azide via an extended C4-oxyacetamide-alkyl chain.

Molecular Formula C13H9N5O4
Molecular Weight 299.24 g/mol
Cat. No. B15315577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
Molecular FormulaC13H9N5O4
Molecular Weight299.24 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N=[N+]=[N-]
InChIInChI=1S/C13H9N5O4/c14-17-16-6-1-2-7-8(5-6)13(22)18(12(7)21)9-3-4-10(19)15-11(9)20/h1-2,5,9H,3-4H2,(H,15,19,20)
InChIKeyJVVGPGVAUOFYCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione: Core Characteristics and Procurement-Relevant Identity


5-Azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 281208-18-2, MW 299.24) is a heterobifunctional cereblon (CRBN) E3 ligase ligand building block in which a click-competent azido group is installed directly at the C5 position of the phthalimide ring, providing a zero-linker, minimal-mass handle for CuAAC and SPAAC conjugation in PROTAC and molecular glue research . It serves as the immediate click-ready derivative of 5-amino-thalidomide and is structurally distinct from linker-bearing azido-thalidomide conjugates (e.g., Azido-Thalidomide, CAS 2098488-36-7) that tether the azide via an extended C4-oxyacetamide-alkyl chain .

Why 5-Azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Cannot Be Replaced by Other Azido-Thalidomide or Azido-Pomalidomide Derivatives in PROTAC Assembly


Substituting the target compound with the widely used Azido-Thalidomide (CAS 2098488-36-7) or Pomalidomide-C5-azide (CAS 2434629-02-2) changes both the attachment regiochemistry and the linker composition: commercial C4-oxyacetamide-alkyl-azide conjugates introduce a flexible 4–5 methylene spacer and a molecular weight increase of 85–213 Da relative to the title compound, while the C5-phenyl azide provides a conformationally rigid, zero-atom exit vector directly from the phthalimide scaffold . Published PROTAC structure-activity relationship (SAR) studies demonstrate that moving the linker exit vector from the C4 to the C5 position enables potent target degradation with substantially shorter PEG linkers (as low as 2 PEG units), a design parameter inaccessible with C4-anchored azide conjugates [1]. These differences directly affect ternary complex geometry, linker length requirements, and the achievable degradation efficiency (DC₅₀ and Dₘₐₓ), making simple interchange scientifically invalid.

Quantitative Differentiation Evidence for 5-Azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Versus Closest Analogs


C5 Exit Vector Enables Potent PROTAC-Mediated Degradation with Ultra-Short 2-PEG-Unit Linkers Versus C4-Anchored Conjugates

In a systematic PROTAC SAR study targeting Aurora kinase A (AURKA), altering the linker attachment point from the thalidomide C4 position to the C5 position allowed identification of a potent degrader using a PEG linker as short as 2 units. The optimized C5-exit PROTAC (SK2188) achieved a DC₅₀,₂₄ₕ of 3.9 nM and Dₘₐₓ,₂₄ₕ of 89% in NGP neuroblastoma cells, significantly outperforming the parent inhibitor MK-5108 in proliferation assays [1]. The 5-azido compound provides the direct click handle for constructing such C5-exit PROTACs without an intervening alkyl linker arm, theoretically enabling even shorter effective linker distances than C4-alkyl-azide conjugates such as Azido-Thalidomide (which bears a C4-oxyacetamide-C4-alkyl-N₃ extension, MW 428.4) .

PROTAC design exit vector geometry linker SAR

Phenyl Azide at C5 Confers Photoreactivity for Photoaffinity Labeling with Structural Fidelity to the Native Thalidomide Scaffold

Capitosti et al. (2003) reported a 5-step synthesis of an azido-labeled thalidomide analogue in which the azido group is directly attached to the phthalimide ring, and demonstrated that this analogue retains activity comparable to thalidomide in inhibiting the proliferation of human microvascular endothelial cells (HMVEC) [1]. The authors explicitly note that this analogue 'more closely resembles the actual structure of thalidomide' than the only other thalidomide photoaffinity label reported at the time, providing structural fidelity critical for interpreting photoaffinity labeling results [2]. The 5-azido compound (CAS 281208-18-2) represents the exact structural class of phenyl azide thalidomide photoaffinity probes validated in this seminal publication.

photoaffinity labeling target identification chemical biology

Zero-Linker Azide Architecture Reduces PROTAC Building Block Molecular Weight by ≥85 Da Relative to Shortest Linker-Azide Conjugates

The target compound (MW 299.24) provides a zero-linker azide directly on the CRBN-binding phthalimide ring . In contrast, the shortest commercially available thalidomide-azide conjugate, Thalidomide-O-C5-azide (CAS 2411098-96-7), bears a 5-carbon alkyl-ether linker between the phthalimide C4 position and the terminal azide, yielding a MW of 385.37 Da . Pomalidomide 4'-alkylC3-azide (CAS 2357108-05-3) has a MW of 356.34 Da . Azido-Thalidomide (CAS 2098488-36-7) has a MW of 428.4 Da . The mass penalty of 57–129 Da imposed by linker-bearing conjugates directly impacts the physicochemical properties (tPSA, logP, HBD count) of the final PROTAC molecule, which must navigate the challenging 'beyond rule of 5' (bRo5) chemical space typical of heterobifunctional degraders.

PROTAC linker optimization molecular weight efficiency ligand efficiency

Phenyl Azide vs. Alkyl Azide Photochemical Properties Provide Orthogonal Photoaffinity Labeling Characteristics

The 5-azido compound contains a phenyl azide directly conjugated to the phthalimide aromatic system, which upon UV irradiation (typically 254–300 nm) generates a highly reactive phenyl nitrene capable of insertion into C–H and N–H bonds . This contrasts with the alkyl azides present in linker-bearing conjugates (Azido-Thalidomide, Thalidomide-O-C5-azide), which generate alkyl nitrenes that are prone to rearrangement rather than productive crosslinking . While diazirine photocrosslinkers offer better photostability than phenyl azides and are activated at longer wavelengths (330–370 nm), phenyl azides remain preferred when the probe must maintain precise structural mimicry of the parent ligand without the bulk of a diazirine ring or an extended linker [1].

photoaffinity labeling photochemistry nitrene insertion

Highest-Value Application Scenarios for 5-Azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Based on Quantitative Differentiation Evidence


PROTAC Library Synthesis Requiring C5 Exit Vector Geometry and Minimum Linker Mass

When designing a CRBN-recruiting PROTAC library targeting proteins whose binding site geometry favors or requires a C5 exit vector from the thalidomide scaffold, the 5-azido compound serves as the optimal click chemistry building block. As demonstrated in the AURKA PROTAC SAR study where C5-exit PROTACs achieved DC₅₀ = 3.9 nM with linker lengths as short as PEG₂ , the compound enables direct CuAAC conjugation to alkyne-functionalized target protein ligands without introducing additional linker mass. This is particularly critical when the distance between the CRBN binding site and the target protein's ligand binding site is short, where C4-alkyl-azide conjugates (≥57 Da heavier) would force an unnecessarily long and flexible linker that may reduce degradation potency or selectivity.

Photoaffinity Labeling Target Identification with Structural Fidelity to the Thalidomide Pharmacophore

In chemical biology campaigns aimed at identifying the cellular targets of thalidomide and its IMiD analogs, the 5-azido compound is the validated photoaffinity probe scaffold. Capitosti et al. (2003) demonstrated that this class of phenyl azide thalidomide analogue retains anti-proliferative activity comparable to thalidomide in HMVEC assays and more closely mimics the native thalidomide structure than alternative photoaffinity probes . For target ID experiments requiring UV-induced covalent crosslinking followed by click chemistry-mediated pull-down or fluorescent tagging, this compound offers a structurally faithful photoreactive handle that linker-bearing C4-alkyl-azide conjugates cannot provide, as those introduce a flexible extension that may alter the binding pose recognized by cellular targets.

Mass-Constrained PROTAC Optimization for Oral Bioavailability Programs

For PROTAC programs targeting oral administration, where the final degrader molecule must remain within or near bRo5 physicochemical space, the 5-azido compound (MW 299.24) provides the most mass-efficient azide handle among commercially available thalidomide-based CRBN ligands . Compared to Azido-Thalidomide (MW 428.4), Pomalidomide 4'-alkylC3-azide (MW 356.34), or Thalidomide-O-C5-azide (MW 385.37), the target compound saves 57–129 Da of linker mass per building block . When this mass saving is propagated through the final PROTAC structure, it contributes to lower tPSA, improved permeability, and better compliance with oral druggability guidelines, making it the preferred procurement choice for lead optimization stages where molecular weight creep is a recognized liability.

CRBN Binder Toolkit Assembly for Systematic Exit Vector SAR Studies

In comprehensive PROTAC SAR campaigns where the optimal exit vector position (C4 vs. C5) must be empirically determined, the 5-azido compound is an essential component of a CRBN ligand toolkit. Evidence from thalidomide-based PROTAC literature shows that C5 exit vectors can rescue degradation activity when C4-exit PROTACs fail, as demonstrated in the AURKA series where moving the linker attachment to the 5-position enabled identification of a potent degrader (DC₅₀ = 3.9 nM, Dₘₐₓ = 89%) . The compound's zero-linker azide provides maximum synthetic flexibility: it can be directly clicked to alkyne-bearing target ligands or first extended with a bespoke linker via CuAAC, enabling exploration of linker composition and length that is independent of the pre-installed linker in commercial C4-alkyl-azide conjugates.

Quote Request

Request a Quote for 5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.